2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C13H8Cl2N2O3 and its molecular weight is 311.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.9911975 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Interactions
Synthesis and Antidiabetic Potential : A study focused on synthesizing a series of derivatives related to 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide, revealing their potential as antidiabetic agents. The most active compound demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial in carbohydrate digestion, suggesting a promising avenue for diabetes management. Molecular docking and dynamics simulations supported the observed bioactivity, highlighting the importance of specific substituents for enzyme interaction (Thakral, Narang, Kumar, & Singh, 2020).
Crystal Engineering : The study of molecular tapes mediated via hydrogen and halogen bonds in crystal structures, including complexes of related compounds, offers insights into the design principles for new materials. The work illustrates the intricate balance between polarizability and predictability in crystal engineering, providing a foundation for developing materials with tailored properties (Saha, Nangia, & Jaskólski, 2005).
Molecular Structure and Analysis : Research into the molecular structure of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has provided detailed insights into vibrational wavenumbers, hyperpolarizability, and charge transfer mechanisms within molecules. Such studies are crucial for understanding the physicochemical properties and reactivity of complex organic molecules (Kumar et al., 2014).
Environmental and Biological Interactions
Biodegradation : Strain LW1, a bacterium capable of utilizing 1-chloro-4-nitrobenzene, provides a glimpse into the microbial degradation pathways for chloro-nitro compounds. The biotransformation process, involving nitro group reduction and subsequent rearrangements, highlights the potential for bioremediation in contaminated environments (Katsivela, Wray, Pieper, & Wittich, 1999).
Antitumor Activity and Hypoxia Selectivity : Investigations into novel hypoxia-selective cytotoxins, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, have shed light on the mechanisms underlying selective toxicity towards hypoxic cells, common in tumor environments. Such studies are pivotal for the development of targeted cancer therapies (Palmer et al., 1995).
Pharmaceutical Applications and Drug Design
Drug Solubility and Absorption Enhancement : The study on HO-221, an anticancer agent with poor water solubility, demonstrated that reducing particle size to the submicron level significantly enhances dissolution rates and oral absorption, offering a strategy to improve the bioavailability of poorly soluble drugs (Kondo et al., 1993).
Co-Crystal Formation : The synthesis of pharmaceutical co-crystals involving flufenamic acid and other compounds through solvent evaporation and grinding methods not only alters the solubility and stability of the drug but also provides a versatile approach to modify drug properties without altering the pharmacophore (Nechipadappu, Tekuri, & Trivedi, 2017).
Safety and Hazards
The safety data sheet for 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide indicates that it is for R&D use only and not for medicinal, household, or other use . It is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Properties
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-2-1-3-9(6-8)16-13(18)11-7-10(17(19)20)4-5-12(11)15/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTKSGXGNONLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.